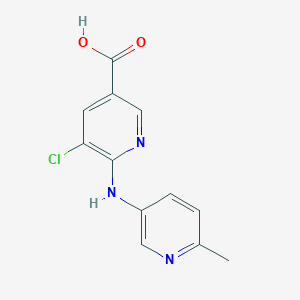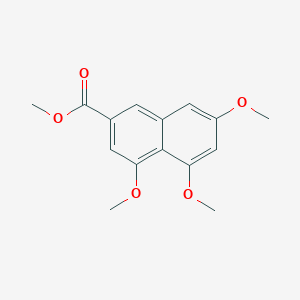![molecular formula C16H16N4O B13927913 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is a complex heterocyclic compound that features a naphthyridine core, which is known for its diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol typically involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. One common approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis and ring expansion reactions. The use of water-soluble catalysts, such as Ir catalysts, can facilitate the synthesis in aqueous environments under air atmosphere, making the process more eco-friendly and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Applications De Recherche Scientifique
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to specific receptors or active sites, thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[4,3-c]pyridines: These compounds have been studied for their antiproliferative activity and potential therapeutic effects.
1,6-Naphthyridines: These compounds are known for their specific functionalization and activity as sex hormone regulatory agents and anti-HIV agents.
Uniqueness
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is unique due to its specific combination of a naphthyridine core with a pyridine moiety, which enhances its biological activity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecular architectures further distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C16H16N4O |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
3-[(3-pyridin-4-yl-2,6-naphthyridin-1-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H16N4O/c21-9-1-5-19-16-14-4-8-18-11-13(14)10-15(20-16)12-2-6-17-7-3-12/h2-4,6-8,10-11,21H,1,5,9H2,(H,19,20) |
Clé InChI |
GZHZMFFLSDMMTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=C3C=CN=CC3=C2)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


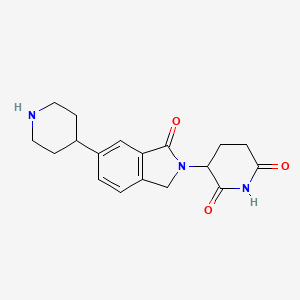
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
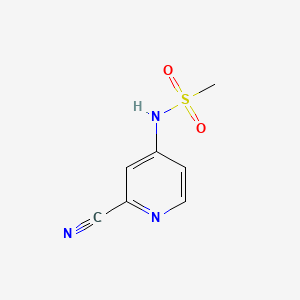
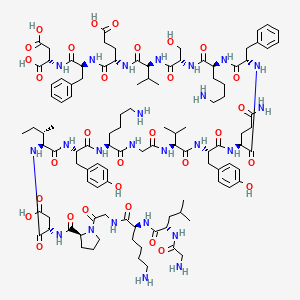
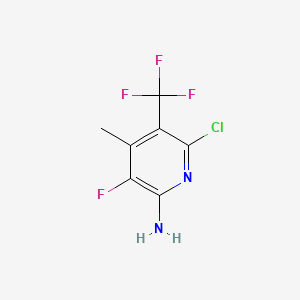
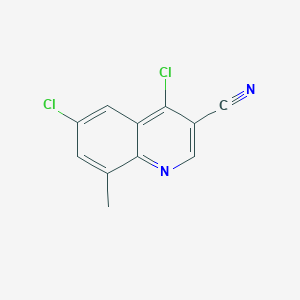
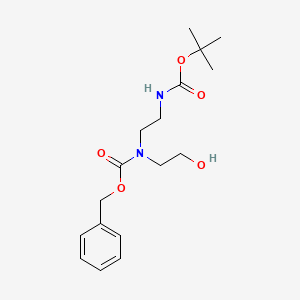
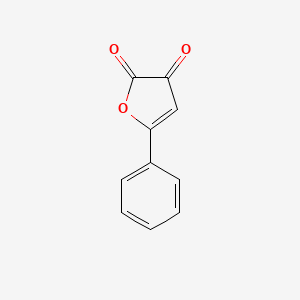
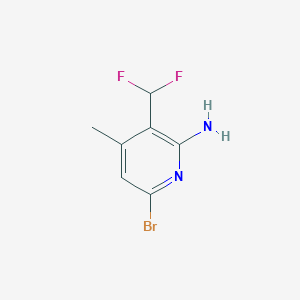
![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)
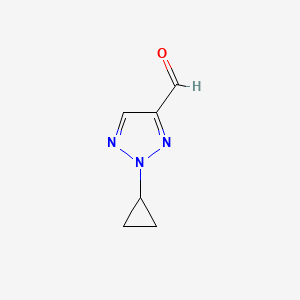
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
